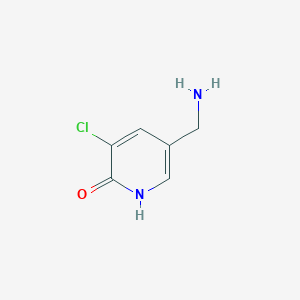
5-(Aminomethyl)-3-chloropyridin-2-OL
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound “5-(Aminomethyl)-3-chloropyridin-2-OL” suggests it contains an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) on a pyridine ring .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The reactions need to be carefully planned to ensure that the desired product is formed .Molecular Structure Analysis
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are often used to determine the molecular structure of an organic compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various laboratory techniques .Scientific Research Applications
Catalysis and Synthesis
5-(Aminomethyl)-3-chloropyridin-2-OL serves as a critical intermediate in the selective amination of polyhalopyridines, catalyzed by palladium complexes. This process is notable for its high yield and excellent chemoselectivity, demonstrating the compound's utility in synthesizing pyridine derivatives with potential applications in medicinal chemistry and material science (Ji, Li, & Bunnelle, 2003).
Material Science
In the field of material science, the electrochemical synthesis of poly(4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol) on steel and copper has been explored for its corrosion protection properties. This study underscores the potential of derivatives of this compound in developing advanced coatings for metal preservation (Abdullatef, 2017).
Chemical Interactions and Structural Analysis
The compound's role extends to facilitating the understanding of hydrogen-bonded networks, as seen in studies involving 5-chloropyridin-2-amine and fumaric acid. These works reveal the intricate interactions within molecular structures, contributing to the broader knowledge of molecular assembly and crystal engineering (Perpétuo & Janczak, 2010).
Biomedical Applications
Although the original query requested exclusion of drug-related information, it's noteworthy that derivatives of this compound have been investigated for their biological activities. This includes studies on antimicrobial and antifungal properties, highlighting the compound's relevance in developing new therapeutic agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-3-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSBQROWQLSLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



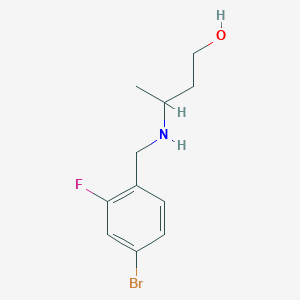
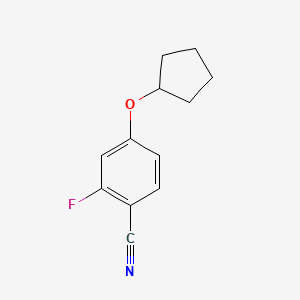
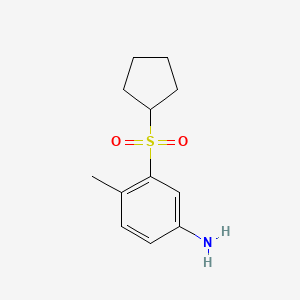
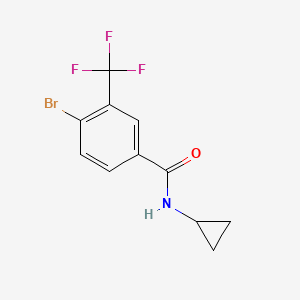
![(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1459081.png)
![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)
![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate](/img/structure/B1459084.png)
![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)
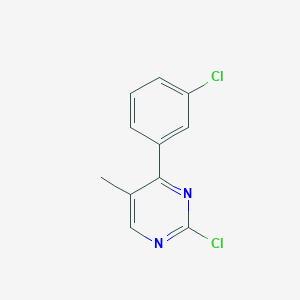
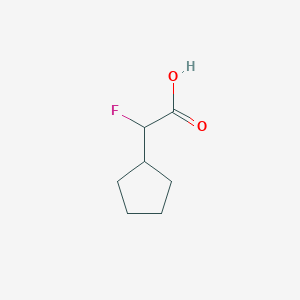
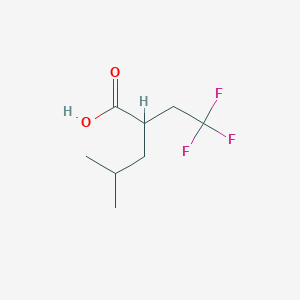
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)
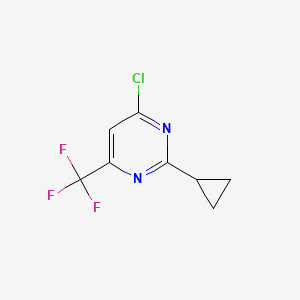
![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)